3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant antimicrobial effects. For instance, compounds have been developed for use in polyurethane varnishes and printing ink pastes, showing excellent antimicrobial activity against various microbial strains, which could be particularly beneficial for surface coating applications to prevent microbial growth (El‐Wahab et al., 2015). Additionally, certain derivatives have shown potent antibacterial activity against strains like S. aureus and P. aeruginosa, indicating their potential as antimicrobial agents in medical and industrial applications (Soliman et al., 2009).
Anti-inflammatory and Analgesic Applications
Compounds derived from thieno[3,2-d]pyrimidin-4-one have been synthesized and characterized for their anti-inflammatory activity. For example, a series of derivatives were tested for their effectiveness in reducing inflammation, with some compounds showing promising results in preclinical models (El-Gazzar & Hafez, 2009). These findings highlight the potential of these derivatives as novel anti-inflammatory and analgesic agents with lower ulcer indices compared to traditional NSAIDs.
Enzyme Inhibition for Therapeutic Applications
The inhibition of enzymes like aldose reductase (ALR2) and dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been explored using thieno[3,2-d]pyrimidin-4-one derivatives. These enzymes are targets for the treatment of conditions such as diabetic complications and cancer, respectively. Research has demonstrated that certain derivatives exhibit significant inhibitory potency against these enzymes, suggesting their potential as therapeutic agents for treating cognitive deficits, cancer, and other diseases (Gangjee et al., 2008), (Li et al., 2016).
properties
IUPAC Name |
3-benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-15-12-18-20(28-15)21(26)24(13-16-8-4-2-5-9-16)22(23-18)27-14-19(25)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJZLAOJFSSROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.